L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine
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Overview
Description
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine is a peptide compound composed of four amino acids: cysteine, isoleucine, tyrosine, and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Additionally, the use of microwave-assisted peptide synthesis can enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The tyrosine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Nitrated tyrosine derivatives.
Scientific Research Applications
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residue can participate in phosphorylation, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-isoleucyl-L-isoleucine: Similar structure but different sequence.
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-valine: Substitution of isoleucine with valine.
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-leucine: Substitution of isoleucine with leucine.
Uniqueness
L-Cysteinyl-L-isoleucyl-L-tyrosyl-L-isoleucine is unique due to its specific sequence, which influences its chemical properties and biological activity. The presence of two isoleucine residues may affect its hydrophobicity and interaction with other molecules.
Properties
CAS No. |
918529-01-8 |
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Molecular Formula |
C24H38N4O6S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O6S/c1-5-13(3)19(27-21(30)17(25)12-35)23(32)26-18(11-15-7-9-16(29)10-8-15)22(31)28-20(24(33)34)14(4)6-2/h7-10,13-14,17-20,29,35H,5-6,11-12,25H2,1-4H3,(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t13-,14-,17-,18-,19-,20-/m0/s1 |
InChI Key |
XFBVOFSJEBVHKT-LMYCGTSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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